N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride
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Overview
Description
N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride is a complex organic compound that features a thiophene ring, a piperazine ring, and a pyrazine ring
Mechanism of Action
Target of Action
The primary target of N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride Similar compounds have been used in the treatment of tuberculosis, suggesting that it may target mycobacterium tuberculosis .
Biochemical Pathways
The biochemical pathways affected by This compound Given its potential anti-tubercular activity, it may affect pathways related to the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Similar compounds have been evaluated for their drug-like properties, including their permeability and oral absorption .
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown significant activity against mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride are not fully understood. It has been suggested that it may have anti-tubercular activity . The compound interacts with enzymes, proteins, and other biomolecules involved in the biochemical reactions of Mycobacterium tuberculosis H37Ra
Cellular Effects
This compound has been shown to exhibit significant activity against Mycobacterium tuberculosis H37Ra . It influences cell function by inhibiting the growth of this bacterium
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is suggested that it exerts its effects at the molecular level through binding interactions with biomolecules and potential inhibition or activation of enzymes . Changes in gene expression as a result of interaction with this compound are yet to be explored.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene-2-carbonyl moiety. This can be achieved through the reaction of thiophene-2-carboxylic acid with piperazine in the presence of coupling agents like carbodiimides (e.g., DCC or EDC). The resulting intermediate is then reacted with ethylamine to introduce the ethyl group, followed by the addition of pyrazine-2-carboxylic acid chloride to form the final product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include using high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as implementing continuous flow chemistry to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced to form pyrazinylamine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Thiophene-2-sulfoxide or thiophene-2-sulfone.
Reduction: Pyrazinylamine derivatives.
Substitution: Piperazine derivatives with various substituents.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Material Science: The thiophene ring can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex organic molecules.
Comparison with Similar Compounds
N-(4-phenylbutan-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide: This compound shares the thiophene-2-carbonyl moiety but has a different core structure.
2-Thiophenecarbohydrazides: These compounds also contain the thiophene ring but differ in their functional groups and overall structure.
Properties
IUPAC Name |
N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]pyrazine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S.ClH/c22-15(13-12-17-3-4-18-13)19-5-6-20-7-9-21(10-8-20)16(23)14-2-1-11-24-14;/h1-4,11-12H,5-10H2,(H,19,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVUPXYPPNVEDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=NC=CN=C2)C(=O)C3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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